molecular formula C23H15BrN4O B333775 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE

5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE

Cat. No.: B333775
M. Wt: 443.3 g/mol
InChI Key: YUGLHKLTDNFRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the benzotriazole moiety imparts significant stability and reactivity to the compound, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzotriazole derivative, followed by the introduction of the naphthalene moiety and the bromination process. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale reactions in batch reactors, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.

Scientific Research Applications

5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to stabilize radicals and its electron-donating properties also contribute to its biological effects .

Comparison with Similar Compounds

5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE can be compared with other benzotriazole derivatives, such as:

    1H-benzotriazole: A simpler compound with similar stability but less complex reactivity.

    2-phenyl-2H-benzotriazole: Shares the benzotriazole core but lacks the naphthalene and bromine substituents, resulting in different chemical properties.

    5-bromo-2-phenyl-2H-benzotriazole: Similar in structure but without the naphthalene moiety, leading to different applications and reactivity.

The uniqueness of this compound lies in its combination of the benzotriazole, naphthalene, and bromine groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H15BrN4O

Molecular Weight

443.3 g/mol

IUPAC Name

5-bromo-N-(2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H15BrN4O/c24-20-11-5-8-17-18(20)9-4-10-19(17)23(29)25-15-12-13-21-22(14-15)27-28(26-21)16-6-2-1-3-7-16/h1-14H,(H,25,29)

InChI Key

YUGLHKLTDNFRLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br

Origin of Product

United States

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